2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the target compound) is a sulfonamide derivative of the tetrahydroisoquinoline (THIQ) scaffold. Its structure comprises a THIQ core substituted at the 2-position with a sulfonyl group linked to a 4-isothiocyanatophenyl moiety. The isothiocyanate (-NCS) group confers unique reactivity, enabling covalent interactions with biological targets such as proteins or enzymes .
Properties
IUPAC Name |
2-(4-isothiocyanatophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,16-7-5-15(6-8-16)17-12-21)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMNUNRKHMOXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162149 | |
| Record name | 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-70-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2-[(4-isothiocyanatophenyl)sulfonyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive isothiocyanate and sulfonyl chloride reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Thiourea or thiocarbamate derivatives.
Oxidation: Isoquinoline derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that isothiocyanates exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A study demonstrated that derivatives of isothiocyanates could induce apoptosis in cancer cells through the activation of specific signaling pathways .
| Study | Cancer Type | Effect | Mechanism |
|---|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | Apoptosis induction via ROS generation | |
| Colon Cancer | Cytotoxicity | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Isothiocyanates have been reported to possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
Enzyme Inhibition
The sulfonamide group in the compound can act as an inhibitor for various enzymes. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
Binding Studies
Biological docking studies suggest that the compound has a high binding affinity for certain protein targets involved in cancer progression and neurodegenerative diseases. This makes it a promising candidate for drug development .
Synthesis of Functional Polymers
The isothiocyanate group can be utilized in the synthesis of functionalized polymers through thiol-ene reactions. This application is particularly relevant in creating materials with specific mechanical and thermal properties .
| Polymer Type | Properties | Application |
|---|---|---|
| Conductive Polymers | High electrical conductivity | Electronics |
| Biodegradable Polymers | Eco-friendly degradation | Packaging |
Case Study 1: Anticancer Activity
In a recent study published in ACS Omega, researchers synthesized various derivatives of isothiocyanates and tested their anticancer effects on different cell lines. The results showed that modifications to the tetrahydroisoquinoline core significantly enhanced the cytotoxicity against breast and colon cancer cells .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of several isothiocyanate compounds on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, leading to enzyme inhibition or protein modification. The sulfonyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with key analogs based on substituent modifications:
Key Observations:
- Reactivity : The target compound’s isothiocyanate group distinguishes it from analogs with halogens (e.g., -F in ) or alkoxy groups (e.g., -OCH3 in ). The -NCS group enables irreversible binding to thiols or amines, making it valuable for probe design or covalent inhibitors.
- Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents influence electronic density on the THIQ core, altering receptor binding and metabolic stability .
- Biological Activity : 6,7-Dimethoxy-THIQ analogs show σ2 receptor selectivity, while N-methylated derivatives (e.g., 1MeTIQ) exhibit neurotoxic effects linked to Parkinson’s disease .
Pharmacokinetic and Metabolic Profiles
- Blood-Brain Barrier (BBB) Penetration : Unsubstituted THIQ and N-methyl-THIQ derivatives readily cross the BBB, accumulating in the brain . The target compound’s sulfonyl and -NCS groups may reduce BBB permeability due to increased polarity.
- Metabolism : THIQ derivatives undergo hydroxylation (e.g., 4-hydroxy-TIQ) and N-methylation, with N-methylated metabolites showing higher neurotoxicity . The -NCS group in the target compound may undergo hydrolysis to thioureas or conjugation with glutathione, altering its metabolic fate .
Biological Activity
The compound 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 956576-70-8) is a derivative of tetrahydroisoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isothiocyanate group, which is known for its reactivity and potential biological effects.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various tetrahydroquinoline derivatives for their in vitro antitumor effects. The results indicated that certain derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:
| Compound ID | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|
| 25 | 3 | More potent |
| 32 | 2.5 | More potent |
| Doxorubicin | 37.5 | Reference |
These findings suggest that the compound may possess significant potential as an anticancer agent due to its lower IC50 values compared to established drugs .
The mechanism through which this compound exerts its biological effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. Isothiocyanates are known to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . Additionally, the sulfonamide moiety may enhance the compound's bioactivity through interactions with specific biological targets.
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates when administered alongside conventional therapies .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have reported that these compounds significantly inhibit cell growth and induce apoptosis at micromolar concentrations .
Q & A
Q. What established synthetic routes are available for 2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how do their efficiencies compare?
Methodological Answer: Synthetic routes for tetrahydroisoquinoline derivatives often employ cyclization strategies, such as Pummerer-type cyclization (Toda et al., 2000) or reductive amination (Hara et al., 1983) . For the target compound, the sulfonyl and isothiocyanate groups require careful functionalization. A comparative analysis of methods should evaluate:
- Reaction Yield : Optimization of temperature, solvent, and catalyst (e.g., Lewis acids for cyclization).
- Functional Group Compatibility : Stability of the isothiocyanate group under acidic/basic conditions.
- Purification Challenges : Column chromatography or recrystallization efficiency for sulfonyl-containing products.
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Key Advantage | Limitation | Reference |
|---|---|---|---|---|
| Pummerer Cyclization | 60–75 | High regioselectivity | Sensitive to moisture | |
| Reductive Amination | 45–55 | Mild conditions | Requires protecting groups |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl/isothiocyanate spatial arrangement (e.g., as in Khan et al., 2010 for analogous triazolo-isoquinolines) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies tetrahydroisoquinoline ring protons and sulfonyl/isothiocyanate substituents.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How can Pummerer-type cyclization be optimized for higher yields in synthesizing this compound?
Methodological Answer: Toda et al. (2000) demonstrated that Pummerer cyclization efficiency depends on:
- Electrophile Activation : Use of trifluoromethanesulfonyl chloride enhances cyclization rates .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions.
Critical Step : Pre-purification of intermediates (e.g., sulfinyl precursors) to avoid competing pathways .
Q. What strategies resolve contradictions between computational modeling and experimental spectral data?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:
Re-evaluate Computational Parameters :
- Include solvent models (e.g., PCM for DMSO) in DFT calculations.
- Test multiple conformers for NMR chemical shift predictions.
Experimental Validation :
- Variable-temperature NMR to assess dynamic effects.
- Compare with crystal structures (e.g., X-ray data from Khan et al., 2010) .
Statistical Analysis : Use RMSD values to quantify agreement between predicted and observed spectra .
Q. How should researchers address discrepancies in biological activity data across tetrahydroisoquinoline analogs?
Methodological Answer: Bioactivity variations may stem from:
- Structural Modifications : Sulfonyl vs. methylsulfonyl groups alter receptor binding (see PubChem data on methoxy-sulfonyl analogs) .
- Assay Conditions : Standardize cell lines, incubation times, and control experiments.
Framework for Analysis : - Structure-Activity Relationship (SAR) : Map substituent effects using multivariate regression.
- Theoretical Alignment : Link results to mechanisms proposed in neurotoxicity or antitumor studies (e.g., Storch et al., 2002; Lane et al., 2006) .
Q. What theoretical frameworks guide the study of electronic effects from the sulfonyl group?
Methodological Answer: The sulfonyl group’s electron-withdrawing nature impacts reactivity and binding. Key frameworks include:
- Hammett Substituent Constants : Quantify electronic effects on reaction rates or pKa values.
- Frontier Molecular Orbital (FMO) Theory : Predict sites of nucleophilic/electrophilic attack via HOMO-LUMO gaps.
- Docking Studies : Integrate crystallographic data (e.g., from triazolo-isoquinolines ) to model protein-ligand interactions.
Guiding Principle : Align experimental design with quantum mechanical calculations to validate electronic perturbations .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in cytotoxicity assays.
Resolution Workflow :
Replicate Experiments : Ensure consistency in compound purity (HPLC ≥95%) .
Control for Assay Variables : Test under identical conditions (e.g., ATP levels, cell viability markers).
Cross-Reference Literature : Compare with structurally similar compounds (e.g., Venkov et al., 1990) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
